molecular formula C29H30N2O2 B11225841 2'-Benzyl-1'-oxo-N-(2-phenylethyl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-Benzyl-1'-oxo-N-(2-phenylethyl)-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11225841
M. Wt: 438.6 g/mol
InChI Key: FKUOMSZYHJFUEX-UHFFFAOYSA-N
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Description

2’-Benzyl-1’-oxo-N-(2-phenylethyl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Benzyl-1’-oxo-N-(2-phenylethyl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Spirocyclization: The spirocyclization step involves the formation of the spiro ring system. This can be achieved through a cyclization reaction using a suitable cyclopentane derivative.

    Functional Group Modifications: The final steps involve the introduction of the benzyl and oxo groups, as well as the carboxamide functionality. These modifications can be carried out using standard organic reactions such as alkylation, oxidation, and amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques could be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2’-Benzyl-1’-oxo-N-(2-phenylethyl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential therapeutic effects.

    Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2’-Benzyl-1’-oxo-N-(2-phenylethyl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3,4-dihydroisoquinoline: Shares the isoquinoline core but lacks the spiro and carboxamide functionalities.

    2-Phenylethylamine: A simpler structure that serves as a precursor in the synthesis of the target compound.

    Cyclopentane Derivatives: Compounds with similar spiro structures but different functional groups.

Uniqueness

The uniqueness of 2’-Benzyl-1’-oxo-N-(2-phenylethyl)-2’,4’-dihydro-1’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spiro structure combined with the isoquinoline core and the specific functional groups

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6 g/mol

IUPAC Name

2-benzyl-1-oxo-N-(2-phenylethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C29H30N2O2/c32-27(30-20-17-22-11-3-1-4-12-22)26-24-15-7-8-16-25(24)28(33)31(29(26)18-9-10-19-29)21-23-13-5-2-6-14-23/h1-8,11-16,26H,9-10,17-21H2,(H,30,32)

InChI Key

FKUOMSZYHJFUEX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)C(C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4)C(=O)NCCC5=CC=CC=C5

Origin of Product

United States

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